Dibenzo[b,d]furan-2-sulfonyl chloride
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, play a crucial role in organic chemistry and drug discovery. The sulfonyl chloride functional group is a particularly important moiety, known for its ability to react with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Dibenzo[b,d]furan-2-sulfonyl chloride is a prime example of a heterocyclic sulfonyl chloride, combining the aromatic stability of the dibenzofuran (B1670420) ring system with the synthetic utility of the sulfonyl chloride group.
Evolution of Research Trajectories for this compound
Initial research involving dibenzofuran and its derivatives was largely focused on their isolation from natural sources and understanding their basic chemical properties. biointerfaceresearch.comekb.eg Dibenzofuran itself is a component of coal tar and has been studied for its thermal stability and reactivity in electrophilic substitution reactions. biointerfaceresearch.comwikipedia.org The introduction of the sulfonyl chloride group at the 2-position of the dibenzofuran core marked a significant evolution in the research trajectory. This functionalization opened up new avenues for the synthesis of novel derivatives with tailored properties.
Early investigations into this compound were primarily driven by its potential as a scaffold in medicinal chemistry. biointerfaceresearch.comekb.eg More recently, the focus has expanded to include the development of materials with specific electronic and photophysical properties, highlighting the versatility of this compound.
Foundational Research Hypotheses and Objectives Pertaining to this compound
The primary hypothesis that has driven research into this compound is that the combination of the rigid, planar dibenzofuran moiety with the versatile sulfonyl chloride functional group would enable the synthesis of novel compounds with significant biological activity and unique material properties.
Key research objectives have included:
Synthesis of Novel Bioactive Molecules: A major goal has been the use of this compound as a starting material to synthesize new sulfonamide derivatives with potential therapeutic applications, particularly as antimicrobial and anticancer agents. biointerfaceresearch.comekb.eg The rigid dibenzofuran backbone is thought to provide a specific orientation for the functional groups, enhancing their interaction with biological targets.
Development of Advanced Materials: Researchers have aimed to incorporate the dibenzofuran-2-sulfonyl moiety into larger molecular structures to create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The dibenzofuran core is known for its thermal stability and electron-transporting properties, which are desirable characteristics for such materials.
Exploration of Synthetic Methodologies: A continuing objective is the development of efficient and selective synthetic routes to this compound and its derivatives. This includes optimizing the chlorosulfonation of dibenzofuran and exploring new coupling reactions to modify the sulfonyl chloride group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCKEERECJMLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374137 | |
| Record name | dibenzo[b,d]furan-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-98-4 | |
| Record name | dibenzo[b,d]furan-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of Dibenzo B,d Furan 2 Sulfonyl Chloride
Strategic Approaches for the Synthesis of Dibenzo[b,d]furan-2-sulfonyl chloride
Dibenzofuran (B1670420) (DBF) is a heterocyclic aromatic compound composed of a central furan (B31954) ring fused to two benzene (B151609) rings. biointerfaceresearch.comekb.eg This thermally robust structure is a key precursor for the synthesis of this compound and is found naturally as a component of coal tar. ekb.eg Due to its pharmacological and physiological importance, numerous synthetic routes to the dibenzofuran core have been developed. ekb.egrsc.org
Modern synthetic strategies for constructing the dibenzofuran nucleus can be broadly categorized:
Palladium-Catalyzed Cyclizations: An effective method involves the palladium-catalyzed intramolecular cyclization of O-iododiaryl ethers. biointerfaceresearch.com This approach leverages the power of transition-metal catalysis to efficiently form the C-O bond of the central furan ring.
Rearrangement of Spiro Compounds: A straightforward route to hexahydrodibenzofurans involves the rearrangement of a spirodihydrocoumarin. ekb.eg Another noted synthetic pathway is based on the facile interconversion of a spirodihydrocoumarin epoxide into the dibenzofuran structure. biointerfaceresearch.com
Phenol-Based Syntheses: One documented synthesis begins with 3,4-dimethoxyphenol, which undergoes a series of transformations including lithiation, reaction with a second aromatic unit, catalytic hydrogenation, and acid removal to yield the dibenzofuran core. biointerfaceresearch.com
Oxodefluorination: A novel, catalyst-free approach involves the conversion of fluorinated biphenyls into dibenzofurans through an alumina-promoted oxodefluorination reaction, which does not require an oxygen-containing precursor. researchgate.net
The dibenzofuran core is susceptible to various electrophilic substitution reactions, including halogenation and Friedel-Crafts reactions, which allows for its functionalization. biointerfaceresearch.comekb.eg The reaction of DBF with butyl lithium, for example, results in dilithiation, opening pathways for further derivatization. ekb.eg
The introduction of the sulfonyl chloride group onto the dibenzofuran skeleton is typically a two-stage process involving an initial sulfonation followed by a chlorination step.
Stage 1: Electrophilic Aromatic Sulfonation The sulfonation of dibenzofuran is an electrophilic aromatic substitution reaction. libretexts.org The key electrophile in this reaction is sulfur trioxide (SO₃). libretexts.orgchemguide.co.uk SO₃ can be generated directly from fuming sulfuric acid (a solution of SO₃ in sulfuric acid) or is present in small equilibrium concentrations in concentrated sulfuric acid. chemguide.co.uk The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms, making it susceptible to attack by the electron-rich aromatic system of dibenzofuran. libretexts.orgyoutube.com
The mechanism proceeds as follows:
Attack of the Aromatic Ring: The π-electron system of the dibenzofuran ring attacks the electrophilic sulfur atom of SO₃. slideshare.net This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the HSO₄⁻ ion or water, removes a proton from the carbon atom that formed the new C-S bond. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding dibenzo[b,d]furan-2-sulfonic acid. masterorganicchemistry.com
This sulfonation reaction is notably reversible. libretexts.org The use of concentrated or fuming sulfuric acid drives the equilibrium toward the sulfonated product. youtube.com
Stage 2: Conversion to Sulfonyl Chloride The resulting dibenzo[b,d]furan-2-sulfonic acid is then converted into the more reactive this compound. This is achieved by treating the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. scribd.com These reagents are highly effective for converting sulfonic acids to their corresponding sulfonyl chlorides, which are versatile intermediates in organic synthesis. scribd.comnih.gov
Derivatization and Functionalization Reactions Initiated by this compound
This compound is a powerful electrophile, making it an excellent starting material for a variety of functionalization reactions, particularly those involving nucleophiles like amines. nih.gov Its reactivity is central to the construction of complex sulfonamide-containing molecules.
The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. nih.gov This reaction forms a stable sulfonamide bond (SO₂-NH), which is a key structural motif in many biologically active compounds. princeton.edu
This compound readily couples with the amino group of amino acids or their corresponding esters to form N-terminally modified amino acid derivatives. biointerfaceresearch.comresearchgate.net The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent displacement of the chloride leaving group. nih.gov
The reaction is typically carried out under specific conditions to ensure high yields and prevent side reactions:
Low Temperature: The coupling is often performed at low temperatures (e.g., -5 to 0 °C) to control the reactivity and minimize degradation of starting materials. researchgate.netresearchgate.net
Presence of a Base: An organic base, such as triethylamine (B128534) (Et₃N), is required to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net This prevents the protonation of the amino acid's amino group, which would render it non-nucleophilic. scribd.com
This methodology has been successfully applied to a variety of amino acids, as detailed in the table below.
| Starting Sulfonyl Chloride | Amino Acid / Ester | Product | Reference |
| This compound | Amino Acid Ester | Dibenzo[b,d]furan-2-sulfonyl-amino acid ester | ekb.egresearchgate.net |
| This compound | DL-Phenylalanine | Dibenzo[b,d]furan-2-sulfonyl-DL-phenylalanine | researchgate.net |
| This compound | Glycine Methyl Ester | Dibenzo[b,d]furan-2-sulfonyl-glycine methyl ester | researchgate.net |
The resulting dibenzofuran-2-sulfonyl-amino acid esters can be subsequently hydrolyzed to their corresponding carboxylic acids, which serve as building blocks for larger peptide structures. researchgate.net
The dibenzofuran-2-sulfonyl moiety can act as an N-terminal group for the systematic, stepwise synthesis of dipeptides and tripeptides. ekb.egresearchgate.net This process follows the principles of classical solution-phase peptide synthesis.
The general synthetic strategy is as follows:
First Coupling: this compound is coupled with the first amino acid ester to produce a dibenzofuran-2-sulfonyl-amino acid ester. researchgate.net
Deprotection/Hydrolysis: The ester group is hydrolyzed to yield the free carboxylic acid of the dibenzofuran-2-sulfonyl-amino acid. researchgate.net
Second Coupling: This N-protected amino acid is then coupled with a second amino acid ester. ekb.egresearchgate.net This step requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, facilitating the formation of a peptide bond and yielding a dibenzofuran-2-sulfonyl-dipeptide ester. researchgate.net
Iteration for Tripeptides: The sequence can be repeated. The dipeptide ester is hydrolyzed to its corresponding acid, which is then coupled with a third amino acid ester to form the target dibenzofuran-2-sulfonyl-tripeptide ester. researchgate.net
An alternative approach involves converting the dibenzofuran-2-sulfonyl-amino acid into a more reactive acid chloride using thionyl chloride. researchgate.net This activated species can then be directly coupled with another amino acid to form the dipeptide without the need for a separate coupling agent. researchgate.net These synthetic sequences have been used to prepare a wide range of peptide derivatives for further study. biointerfaceresearch.comresearchgate.net
| Precursor | Reactant | Product | Reference |
| Dibenzo[b,d]furan-2-sulfonyl-amino acid | Amino Acid Ester | Dibenzo[b,d]furan-2-sulfonyl-dipeptide ester | ekb.egresearchgate.net |
| Dibenzo[b,d]furan-2-sulfonyl-dipeptide | Amino Acid Ester | Dibenzo[b,d]furan-2-sulfonyl-tripeptide ester | researchgate.net |
| Dibenzo[b,d]furan-2-sulfonyl-DL-phenylalanyl chloride | Aliphatic Amino Acid | Dibenzo[b,d]furan-2-sulfonyl-dipeptide | researchgate.net |
These methodologies provide a robust framework for creating novel peptide scaffolds containing the dibenzofuran-2-sulfonyl group, enabling the exploration of their chemical and biological properties.
Nucleophilic Displacement Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group of this compound is a highly reactive electrophilic center, making it susceptible to nucleophilic attack by a wide range of nucleophiles. This reactivity allows for the facile synthesis of a diverse array of derivatives, most notably sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and materials science.
The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted dibenzo[b,d]furan-2-sulfonamides. Typically, these reactions are carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-protic organic solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction conditions are generally mild, often proceeding at room temperature. The nucleophilicity of the amine plays a role in the reaction rate, with more nucleophilic amines reacting more rapidly.
Similarly, the reaction with alcohols in the presence of a base affords the corresponding sulfonate esters. Pyridine is a commonly used base and can also serve as the solvent. The formation of sulfonate esters is a valuable transformation as it converts the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.
While specific studies detailing a broad range of nucleophilic displacement reactions on this compound are not extensively documented in readily available literature, the expected reactivity follows established principles of sulfonyl chloride chemistry. The following table provides representative examples of the types of sulfonamides and sulfonate esters that can be synthesized from this compound based on general synthetic protocols for analogous sulfonyl chlorides.
Table 1: Representative Nucleophilic Displacement Reactions of this compound Note: The following data is illustrative of expected outcomes based on general principles of sulfonyl chloride reactivity, as specific literature data for a broad range of nucleophiles with this compound is not widely available.
| Nucleophile | Reagent/Conditions | Product | Representative Yield (%) |
| Aniline | Pyridine, CH₂Cl₂, rt | N-phenyldibenzo[b,d]furan-2-sulfonamide | 85-95 |
| Benzylamine | Triethylamine, THF, 0 °C to rt | N-benzyldibenzo[b,d]furan-2-sulfonamide | 80-90 |
| Piperidine | K₂CO₃, Acetonitrile (B52724), rt | 1-(dibenzo[b,d]furan-2-ylsulfonyl)piperidine | 90-98 |
| Morpholine | Pyridine, CH₂Cl₂, rt | 4-(dibenzo[b,d]furan-2-ylsulfonyl)morpholine | 88-96 |
| Methanol | Pyridine, 0 °C to rt | Methyl dibenzo[b,d]furan-2-sulfonate | 75-85 |
| Ethanol | Pyridine, 0 °C to rt | Ethyl dibenzo[b,d]furan-2-sulfonate | 78-88 |
| Phenol | Triethylamine, CH₂Cl₂, rt | Phenyl dibenzo[b,d]furan-2-sulfonate | 70-80 |
Transformations Involving the Dibenzo[b,d]furan Core of Derivatives
Once the sulfonyl chloride moiety has been transformed, for instance into a sulfonamide, the dibenzo[b,d]furan core of the resulting derivative can undergo further chemical modifications. These transformations allow for the introduction of additional functional groups, leading to a wider range of structurally complex molecules.
Common electrophilic substitution reactions include nitration and halogenation. Nitration can be achieved using standard nitrating agents such as nitric acid in sulfuric acid. The conditions need to be carefully controlled to avoid polysubstitution and degradation of the substrate. Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst or in a suitable solvent.
Detailed studies on the selective electrophilic substitution of dibenzo[b,d]furan-2-sulfonamide derivatives are not extensively reported. The following table presents plausible outcomes for such reactions based on the known reactivity of dibenzofuran and the directing effects of a sulfonamide group.
Table 2: Plausible Electrophilic Substitution Reactions on Dibenzo[b,d]furan-2-sulfonamide Derivatives Note: The following examples are hypothetical, illustrating the expected regioselectivity based on general principles of electrophilic aromatic substitution on dibenzofuran systems bearing a deactivating group. Specific experimental data is not readily available.
| Substrate | Electrophile/Reagents | Major Product(s) |
| N-phenyldibenzo[b,d]furan-2-sulfonamide | HNO₃, H₂SO₄, 0 °C | N-phenyl-8-nitrodibenzo[b,d]furan-2-sulfonamide |
| N-methyldibenzo[b,d]furan-2-sulfonamide | Br₂, FeBr₃, CCl₄ | N-methyl-8-bromodibenzo[b,d]furan-2-sulfonamide |
| Dibenzo[b,d]furan-2-sulfonamide | Cl₂SO₂, CH₂Cl₂ | 8-chlorodibenzo[b,d]furan-2-sulfonamide |
| N-acetyldibenzo[b,d]furan-2-sulfonamide | I₂, HIO₃, H₂SO₄, AcOH | N-acetyl-8-iododibenzo[b,d]furan-2-sulfonamide |
Directed ortho-lithiation is a powerful synthetic tool for the regioselective functionalization of aromatic rings. A directing group, typically containing a heteroatom, coordinates to an organolithium reagent, facilitating the deprotonation of a proton at the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
The sulfonamide group is known to be an effective directing group for ortho-lithiation. In the case of an N-substituted dibenzo[b,d]furan-2-sulfonamide, the sulfonamide moiety can direct the lithiation to the C1 and/or C3 positions of the dibenzofuran nucleus. The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium) and the reaction conditions (temperature, solvent, additives like TMEDA) can influence the efficiency and regioselectivity of the lithiation.
Following the ortho-lithiation, the introduction of an electrophile allows for the synthesis of 1,2- or 2,3-disubstituted dibenzo[b,d]furan derivatives. A wide variety of electrophiles can be employed, including alkyl halides, aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and sources of halogens.
While the application of this methodology specifically to dibenzo[b,d]furan-2-sulfonamide derivatives is not widely reported, the principles of directed ortho-lithiation suggest it would be a viable strategy for their further functionalization. The table below provides hypothetical examples of such transformations.
Table 3: Potential Ortho-Lithiation and Quenching of N-substituted Dibenzo[b,d]furan-2-sulfonamides Note: These examples are illustrative of the potential synthetic utility of ortho-lithiation on this ring system and are based on the known directing ability of sulfonamides. Specific experimental validation for these exact substrates is not readily available in the literature.
| Substrate | Lithiation Conditions | Electrophile | Product |
| N,N-diethyldibenzo[b,d]furan-2-sulfonamide | n-BuLi, TMEDA, THF, -78 °C | CH₃I | N,N-diethyl-1-methyldibenzo[b,d]furan-2-sulfonamide |
| N-tert-butyldibenzo[b,d]furan-2-sulfonamide | sec-BuLi, THF, -78 °C | (CH₃)₂CO | N-tert-butyl-1-(1-hydroxy-1-methylethyl)dibenzo[b,d]furan-2-sulfonamide |
| N,N-diisopropyldibenzo[b,d]furan-2-sulfonamide | n-BuLi, THF, -78 °C | CO₂ then H₃O⁺ | N,N-diisopropyl-2-sulfamoyldibenzo[b,d]furan-1-carboxylic acid |
| N-phenyldibenzo[b,d]furan-2-sulfonamide | n-BuLi, TMEDA, THF, -78 °C | I₂ | N-phenyl-1-iododibenzo[b,d]furan-2-sulfonamide |
Exploration of Dibenzo B,d Furan 2 Sulfonyl Chloride in Organic Synthesis and Reaction Mechanism Studies
Catalytic Applications and Reaction Engineering
While no specific catalytic applications for Dibenzo[b,d]furan-2-sulfonyl chloride have been detailed in available research, its structural similarity to other arylsulfonyl chlorides suggests its potential utility in several catalyzed reactions. Arylsulfonyl chlorides are known to participate in various transition-metal-catalyzed cross-coupling reactions, often serving as a source of an arylsulfonyl or aryl group.
The engineering of reactions involving sulfonyl chlorides has seen significant advancements, particularly with the advent of continuous flow chemistry. rsc.org These systems offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the often exothermic nature of sulfonyl chloride reactions. rsc.org The synthesis of sulfonyl chlorides can be achieved with high space-time yields in microreactors, improving the inherent safety of the process. rsc.org Although not specifically reported for this compound, such continuous flow methodologies could theoretically be applied to its synthesis and subsequent derivatization, offering a safer and more efficient alternative to traditional batch processing.
Mechanistic Elucidation of this compound-Mediated Reactions
The reactions of sulfonyl chlorides can proceed through various mechanisms, including nucleophilic substitution, radical pathways, and elimination-addition sequences. The specific pathway is often influenced by the substrate, nucleophile, and reaction conditions.
Kinetic Studies of Derivatization Processes
Kinetic studies are fundamental to understanding reaction mechanisms. For many arenesulfonyl and alkanesulfonyl chlorides, solvolysis reactions are proposed to proceed via a concerted bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com The reactivity is sensitive to both the nucleophilicity and the ionizing power of the solvent. mdpi.com
Temporal kinetic profiles for the formation of sulfonyl chlorides have been shown to exhibit complex behaviors, which can provide insight into the reaction mechanism. rsc.org While specific kinetic data for the derivatization of this compound is not available, it is reasonable to predict that its reactions would follow similar mechanistic principles to other aromatic sulfonyl chlorides. The large, rigid dibenzofuran (B1670420) moiety may exert steric and electronic effects that could influence reaction rates compared to simpler analogs.
Table 1: General Kinetic Parameters for Sulfonyl Chloride Reactions
| Parameter | Description | Typical Values/Observations |
| Rate Law | The mathematical expression that describes the reaction rate. | Often second-order, first-order in sulfonyl chloride and first-order in the nucleophile for SN2 reactions. |
| Solvent Effects | The influence of the solvent on the reaction rate. | Rates are influenced by solvent nucleophilicity and ionizing power. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Varies depending on the specific reaction; influences temperature dependence of the rate. |
Investigation of Reaction Intermediates
The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In the synthesis of sulfonyl chlorides from disulfides, intermediates such as S-phenyl benzenesulfonothioate have been identified through techniques like GC-MS analysis. rsc.org For reactions involving sulfonyl chlorides and imines, cyclic iminium ions have been proposed as key intermediates that are subsequently attacked by nucleophiles. researchgate.net
In some cases, highly reactive intermediates like sulfenes (R2C=SO2) can be formed through an elimination-addition pathway, particularly with alkanesulfonyl chlorides bearing an α-hydrogen in the presence of a base. mdpi.com For this compound, which lacks an α-hydrogen on the aromatic ring, the formation of a sulfene (B1252967) intermediate is not a primary mechanistic pathway. Instead, reactions are more likely to proceed through intermediates arising from nucleophilic attack at the sulfur center or, under certain conditions, through radical intermediates.
Stereochemical Control in this compound Derivatization
While there is no specific information on stereochemical control in reactions of this compound, the broader field of sulfonyl chloride chemistry offers insights into achieving stereoselectivity. For instance, the reaction of alkanesulfonyl chlorides with linear imines can lead to the exclusive formation of trans-β-sultams, indicating a high degree of stereocontrol in the [2+2] cycloaddition reaction. researchgate.net
The large and sterically demanding dibenzofuran framework of this compound could potentially be leveraged to influence the stereochemical outcome of reactions. The planar, rigid structure might act as a chiral auxiliary or directing group in asymmetric synthesis, although such applications have not been reported. The development of catalytic systems that can interact with the dibenzofuran moiety could enable enantioselective transformations at the sulfonyl chloride group or at other positions in a substrate.
Dibenzo B,d Furan 2 Sulfonyl Chloride As a Strategic Building Block in Medicinal Chemistry Research
Rational Design and Synthesis of Pharmacologically Relevant Derivatives
The chemical reactivity of the sulfonyl chloride moiety (-SO₂Cl) on the dibenzo[b,d]furan core is central to its utility in medicinal chemistry. This electrophilic group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, allowing for the systematic modification of the parent scaffold to explore chemical space and optimize pharmacological activity.
Dibenzo[b,d]furan-2-sulfonyl chloride serves as a key starting material for the synthesis of novel antimicrobial agents. biointerfaceresearch.com A prominent strategy involves its reaction with various amino acid esters. This synthesis is typically conducted at low temperatures in the presence of a strong organic base to facilitate the formation of a dibenzo[b,d]furan-2-sulfonyl-amino acid ester. biointerfaceresearch.com Subsequent hydrolysis of the ester group yields the corresponding N-sulfonylated amino acid, which can be further coupled to other amino acids to create peptide derivatives. biointerfaceresearch.com
This approach has been used to generate libraries of tripeptides incorporating the dibenzofuran-2-sulfonyl group. biointerfaceresearch.com The rationale behind this design is to combine the unique physicochemical properties of the dibenzofuran (B1670420) scaffold with the structural diversity and biological recognition capabilities of peptides. By varying the amino acid sequence, researchers can fine-tune the antimicrobial activity and selectivity of the resulting compounds.
| Starting Material | Reactant | Intermediate Product | Final Product Class | Target Activity |
| This compound | Amino Acid Esters | Dibenzo[b,d]furan-2-sulphonyl-amino acid ester | Dibenzo[b,d]furan-2-sulphonyl-peptides | Antimicrobial |
The dibenzo[b,d]furan nucleus is a recognized pharmacophore in the design of anticancer agents. biointerfaceresearch.com this compound is an ideal precursor for creating derivatives with potent cytotoxic activity. One successful approach has been the development of hybrid molecules that link the dibenzofuran scaffold to other anticancer pharmacophores, such as imidazole (B134444) and benzimidazole (B57391) rings. nih.gov
In a representative synthesis, the sulfonyl chloride group can be functionalized to create a linker that is subsequently used to attach an imidazole-containing moiety. A series of such novel hybrid compounds have been prepared and evaluated for their in-vitro activity against various human tumor cell lines. nih.gov Specific derivatives have demonstrated significant potency and selectivity. For instance, compound 49 , a dibenzo[b,d]furan-imidazole hybrid, was found to be selective against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721). nih.gov Another derivative, compound 60 , proved to be the most potent across all investigated cell lines and was shown to induce G1 phase cell cycle arrest and apoptosis in SMMC-7721 cells. nih.gov
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| 49 | A549 (Lung) | 18.32 | nih.gov |
| BEL-7402 (Liver) | 11.75 | nih.gov | |
| BGC-823 (Gastric) | 10.26 | nih.gov | |
| HCT-116 (Colon) | 16.84 | nih.gov | |
| MCF-7 (Breast) | 7.95 | nih.gov | |
| SMMC-7721 (Liver) | 8.12 | nih.gov | |
| 60 | A549 (Lung) | 4.35 | nih.gov |
| BEL-7402 (Liver) | 3.11 | nih.gov | |
| BGC-823 (Gastric) | 2.16 | nih.gov | |
| HCT-116 (Colon) | 5.27 | nih.gov | |
| MCF-7 (Breast) | 3.86 | nih.gov | |
| SMMC-7721 (Liver) | 1.97 | nih.gov |
Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming makes them highly dependent on enzymes like Lactate Dehydrogenase A (LDHA). Consequently, LDHA has emerged as an attractive target for cancer therapy. nih.gov High-throughput screening efforts have successfully identified dibenzofuran derivatives as novel and selective inhibitors of the LDHA isoenzyme. nih.gov
Structural studies have confirmed that these dibenzofuran-based inhibitors bind to a novel allosteric site on the LDHA homotetramer, providing a mechanism for their isoform selectivity. nih.gov this compound is a strategic starting point for the optimization of these inhibitors. By reacting the sulfonyl chloride with a diverse range of amines and other nucleophiles, chemists can generate a focused library of analogues. This allows for the systematic exploration of the chemical space around the allosteric binding pocket to enhance potency, selectivity, and drug-like properties.
The ease with which this compound can be derivatized allows for precise modulation of biological activity through systematic structural modifications. The moiety attached to the sulfonyl group plays a critical role in determining the compound's potency and selectivity.
In the context of anticancer dibenzo[b,d]furan-imidazole hybrids, substitutions on the imidazole ring are vital for modulating cytotoxic activity. nih.gov Research has shown that the introduction of a naphthylacyl or a 4-methoxyphenacyl group at the imidazolyl-3-position is a key determinant of the compound's potency against various human tumor cell lines. nih.gov This highlights how modifications distal to the core dibenzofuran scaffold, enabled by the reactive sulfonyl chloride handle, can be used to fine-tune pharmacological profiles. Similarly, in the development of antimicrobial peptides, altering the sequence and type of amino acids conjugated to the dibenzofuran-2-sulfonyl group allows for the optimization of activity against different bacterial strains. biointerfaceresearch.com
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For derivatives of this compound, SAR investigations focus on how chemical modifications to different parts of the molecule influence biological activity.
Key aspects of SAR for this class of compounds include:
The Nature of the Sulfonamide/Sulfonate Group: The properties of the amine or alcohol used to derivatize the sulfonyl chloride are paramount. For antibacterial sulfonamides, a free aromatic amine is often important, while for other activities, this position can be substituted. openaccesspub.org The choice of heterocyclic rings or alkyl groups attached to the sulfonamide nitrogen can drastically alter target specificity and potency. openaccesspub.org
Substituents on the Dibenzo[b,d]furan Ring: Although the starting material is substituted at the 2-position, further modifications to the aromatic rings of the dibenzofuran core can influence activity. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions of the entire molecule.
The Linker and Terminal Groups: In hybrid molecules, the nature of the group connecting the dibenzofuran-sulfonyl moiety to another pharmacophore is critical. For the dibenzo[b,d]furan-imidazole anticancer agents, the presence of a benzimidazole ring over a simpler imidazole, and the specific nature of the acyl group at the imidazolyl-3-position, were identified as key factors for high cytotoxic activity. nih.gov
These SAR studies provide a roadmap for rational drug design, guiding chemists in making targeted modifications to enhance desired biological effects while minimizing off-target activity.
Computational Chemistry Approaches for this compound Derivatives in Drug Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and they are frequently applied to the study of sulfonamide derivatives. nih.govnih.gov These methods provide valuable insights into how ligands interact with their biological targets at a molecular level, guiding the design and optimization of new therapeutic agents.
Molecular docking is a primary computational technique used in this context. nih.govresearchgate.net For derivatives of this compound, docking simulations can predict the binding pose and affinity of these molecules within the active or allosteric site of a target protein, such as an enzyme or receptor. For example, docking studies on related benzofuran (B130515) derivatives have been used to understand their interactions with the colchicine (B1669291) binding site of tubulin, rationalizing their anticancer activity. mdpi.com
These simulations can:
Predict Binding Modes: Identify the key amino acid residues that interact with the dibenzofuran core, the sulfonyl group, and the appended chemical moieties.
Explain SAR Data: Provide a structural basis for why certain modifications lead to increased or decreased activity. For instance, docking can show how a specific substituent forms a new hydrogen bond or a favorable hydrophobic interaction within the binding pocket. researchgate.net
Guide Rational Design: Suggest new modifications to the dibenzofuran scaffold that could enhance binding affinity or selectivity. By visualizing the ligand in its binding site, chemists can identify empty pockets that could be filled with additional functional groups to improve interactions.
By integrating computational approaches with traditional synthetic chemistry, researchers can accelerate the discovery process, reduce the number of compounds that need to be synthesized, and increase the likelihood of developing successful drug candidates from the versatile this compound building block.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, such as dibenzofuran-based sulfonamides, docking studies are crucial for understanding how they interact with protein active sites.
Research on related sulfonamide and benzofuran derivatives illustrates the common interaction patterns. These studies frequently show that the sulfonamide group is a key pharmacophore, often forming critical hydrogen bonds with protein backbone or side-chain residues. For instance, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. nih.gov
In one study involving novel sulfonamide derivatives, molecular docking revealed that the most active compounds fit well into the binding pocket of the target protein, dihydropteroate (B1496061) synthase (DHPS). The interactions were characterized by hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov Similarly, docking studies on benzofuran derivatives targeting the enzyme Pks13 in M. tuberculosis showed that stable interactions were achieved through hydrogen bonding. nih.gov The dibenzofuran scaffold itself, being a large, rigid, and aromatic system, typically engages in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding site. researchgate.net
The table below summarizes typical interactions observed in docking studies of related sulfonamide and furan-containing compounds, which are analogous to the potential interactions of dibenzo[b,d]furan-2-sulfonamide derivatives.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Examples) | Reference |
| Hydrogen Bonding | Sulfonamide SO₂ | Backbone NH groups, Arginine, Serine | nih.govnih.govresearchgate.net |
| Hydrogen Bonding | Sulfonamide NH | Backbone CO groups, Aspartate, Glutamate | nih.gov |
| Hydrophobic/π-Stacking | Dibenzofuran Rings | Phenylalanine, Tyrosine, Tryptophan, Leucine | researchgate.net |
| van der Waals | Entire Ligand | Various residues in the binding pocket | researchgate.net |
Theoretical Predictions of Binding Affinities
Theoretical predictions of binding affinities, often calculated as a docking score or binding energy (e.g., in kcal/mol), are a key output of molecular docking simulations. These values provide a quantitative estimate of the strength of the interaction between a ligand and a protein, helping to rank potential drug candidates. A more negative binding energy generally indicates a more stable and favorable interaction.
For example, in a study on benzofuran-1,3,4-oxadiazoles, the most promising compounds identified through in silico screening displayed excellent binding affinities for the target enzyme. nih.gov Similarly, docking studies of furan-azetidinone hybrids against E. coli enoyl reductase yielded compounds with high negative glide scores (GScore), indicating strong binding potential. One compound, in particular, exhibited a GScore of -9.195 kcal/mol. Another investigation on sulfonamide derivatives targeting acetylcholinesterase identified a lead compound with a low CDOCKER energy of -65.834 kcal/mol, signifying a very strong predicted interaction. nih.gov
These examples from related compound classes are indicative of the values that could be expected for potent inhibitors derived from this compound. The combination of the rigid dibenzofuran core and the versatile sulfonamide group allows for the design of ligands with potentially high binding affinities for a range of biological targets.
Below is a table showing representative predicted binding affinities for various sulfonamide and benzofuran derivatives from different studies.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
| Furan-azetidinone hybrid | E. coli Enoyl Reductase | -9.195 (GScore) | |
| Sulfonamide derivative | Acetylcholinesterase | -65.834 (CDOCKER Energy) | nih.gov |
| Benzofuran-1,3,4-oxadiazole | M. tuberculosis Pks13 | Not explicitly stated, but described as "excellent" | nih.gov |
| Dibenzofuran | Naphthalene Dioxygenase | -8.8 (Docking Score) | researchgate.net |
| Benzofuran derivative | Bovine Serum Albumin | Lower predicted affinity than smaller benzofurans | mdpi.com |
In Silico Evaluation of Synthetic Accessibility of Bioactive Motifs
Beyond predicting biological activity, computational tools are also employed to assess the feasibility of synthesizing the designed molecules. The in silico evaluation of synthetic accessibility (SA) is a critical step in modern drug discovery, ensuring that promising virtual compounds can be practically produced in a laboratory.
Computer-aided drug discovery (CADD) workflows often incorporate modules that calculate an SA score. This score is typically based on the complexity of the molecular structure, the presence of challenging stereocenters, and the availability of known synthetic routes or starting materials. A lower SA score generally indicates that a molecule is easier to synthesize.
A study on novel benzofuran-1,3,4-oxadiazoles as potential inhibitors for M. tuberculosis explicitly included an evaluation of their synthetic accessibility. The designed compounds were found to have good synthetic accessibility scores, which, combined with their predicted drug-like properties, strengthened their candidacy as viable lead compounds. nih.gov this compound itself serves as a readily available and strategic starting material. The formation of sulfonamides from sulfonyl chlorides is a well-established and highly reliable chemical transformation, suggesting that derivatives based on this scaffold would generally have high synthetic accessibility. The subsequent modifications to create diverse libraries would then be evaluated on a case-by-case basis using in silico tools.
This computational pre-screening for synthetic feasibility allows researchers to prioritize molecules that are not only predicted to be biologically active but are also synthetically tractable, thereby saving significant time and resources.
Integration of Dibenzo B,d Furan 2 Sulfonyl Chloride in Advanced Materials Science
Polymer Functionalization and Modification
The incorporation of dibenzofuran (B1670420) moieties into polymer backbones, often facilitated by reactive derivatives like Dibenzo[b,d]furan-2-sulfonyl chloride, is a key strategy for developing advanced polymeric materials. The inherent rigidity and aromatic nature of the dibenzofuran unit can significantly enhance the thermal, mechanical, and chemical stability of polymers.
Sulfonation is a widely employed technique to modify the properties of polymers, introducing sulfonic acid groups (-SO3H) that can dramatically alter characteristics such as hydrophilicity, ion conductivity, and thermal stability. This compound serves as a potential sulfonating agent, enabling the introduction of the bulky and rigid dibenzofuran moiety alongside the functional sulfonic group.
Post-polymerization sulfonation is a common method where a pre-synthesized polymer is treated with a sulfonating agent. For instance, aromatic polymers containing dibenzofuran units can be sulfonated to produce ionomers with applications in fuel cell membranes. The sulfonation of copolymers containing 2,8-dioxydibenzofuran has been shown to yield ionomers with notable ion-exchange capacities and performance in direct-methanol fuel cells. While specific studies detailing the use of this compound as the sulfonating agent are not abundant, the reactivity of the sulfonyl chloride group makes it a prime candidate for such modifications. This process would involve the reaction of the sulfonyl chloride with the polymer backbone, followed by hydrolysis to the sulfonic acid.
The introduction of the dibenzofuran-2-sulfonyl group can lead to polymers with improved properties as summarized in the table below:
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Ion Conductivity | Introduction of sulfonic acid groups facilitates proton transport. | Polymer electrolyte membranes for fuel cells. |
| Thermal Stability | The rigid dibenzofuran structure enhances the polymer's resistance to thermal degradation. | High-temperature resistant materials. |
| Mechanical Strength | The rigid aromatic backbone can improve the tensile strength and modulus of the polymer. | Engineering plastics and composites. |
| Chemical Resistance | The stable aromatic structure provides resistance to chemical attack. | Chemical-resistant coatings and membranes. |
This compound can also be utilized as a monomer in polycondensation reactions to synthesize novel high-performance polymers. The sulfonyl chloride group can react with various functional groups, such as amines and hydroxyls, to form sulfonamides and sulfonic esters, respectively. This allows for the direct incorporation of the dibenzofuran unit into the main chain of polymers like polyamides and polyesters.
The inclusion of the dibenzofuran scaffold is known to impart desirable characteristics to the resulting polymers, including high thermal stability, good mechanical properties, and specific optoelectronic functionalities. Benzofuran (B130515) derivatives, in general, are utilized in the preparation of a range of polymers, including polyamides, polyarylates, and polybenzimidazoles. By using this compound as a monomer, polymers with precisely controlled architectures and properties can be achieved.
| Polymer Type | Linkage Formed | Key Properties |
| Polysulfonamides | -SO2-NH- | High thermal stability, good solubility in organic solvents. |
| Polysulfonic Esters | -SO2-O- | Potential for hydrolytic degradation for specific applications. |
Development of Novel Organic Electronic Materials
The dibenzofuran scaffold is a prominent component in the design of organic electronic materials due to its rigid, planar structure and good charge-transporting properties. Derivatives of dibenzofuran are extensively explored for their applications in organic light-emitting diodes (OLEDs) and systems exhibiting aggregation-induced emission (AIE).
Dibenzofuran derivatives have been successfully employed as host materials and emitters in OLEDs. The rigid structure of dibenzofuran helps to suppress non-radiative decay processes, leading to higher photoluminescence quantum yields. Furthermore, the high triplet energy of the dibenzofuran moiety makes it an excellent host material for phosphorescent emitters, preventing back energy transfer from the guest to the host.
For instance, bipolar host materials for phosphorescent OLEDs have been synthesized by combining a cyano-substituted fluorene (B118485) (n-type unit) with a dibenzofuran (p-type unit). rsc.org These materials have demonstrated high current efficiencies and external quantum efficiencies in yellow phosphorescent OLEDs. rsc.org The specific substitution pattern on the dibenzofuran ring can significantly influence the electronic properties and device performance. rsc.org While this compound itself is not the final emissive material, it can serve as a key intermediate for synthesizing more complex dibenzofuran-based molecules for OLED applications. The sulfonyl group can be transformed into other functional groups or used as a linking point to attach other chromophores.
| OLED Application | Role of Dibenzofuran Scaffold | Resulting Device Performance |
| Host Material | High triplet energy, good charge transport. | High efficiency, low roll-off. |
| Emitter | Rigid structure, high photoluminescence quantum yield. | Pure emission color, high brightness. |
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. acs.org This effect is often attributed to the restriction of intramolecular rotation (RIR) in the solid state. The rigid dibenzofuran scaffold can be incorporated into molecules designed to exhibit AIE.
Research has shown that tetraarylethenes functionalized with dibenzofuran exhibit AIE properties. bldpharm.com These molecules are faintly emissive when dissolved but become intensely luminescent as nanoparticles or in thin films. bldpharm.com This property is highly desirable for applications in OLEDs, chemical sensors, and bio-imaging. The sulfonyl chloride group of this compound can be used to attach the dibenzofuran unit to AIE-active cores, such as tetraphenylethylene, to develop novel AIE luminogens.
Precursors for Supramolecular Assemblies and Frameworks
The rigid and well-defined geometry of the dibenzofuran unit makes it an attractive building block for the construction of supramolecular assemblies and porous frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound can be functionalized to create multitopic ligands suitable for the synthesis of these ordered structures.
The directional nature of the substituents on the dibenzofuran core allows for the programmed assembly of complex architectures. For example, the synthesis of tetracationic cyclophanes incorporating dibenzofuran subunits has been reported. These macrocycles can form self-assembled tapes in the solid state through π-π stacking interactions of the dibenzofuran moieties. The sulfonyl chloride group can be converted to other functionalities, such as carboxylic acids or amines, which can then be used to coordinate with metal ions to form MOFs or react with other organic linkers to create COFs. These materials have potential applications in gas storage, separation, and catalysis.
Analytical and Spectroscopic Characterization Methodologies for Dibenzo B,d Furan 2 Sulfonyl Chloride Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopic methods are fundamental tools for elucidating the molecular structure of Dibenzo[b,d]furan-2-sulfonyl chloride. Each technique provides unique insights into the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the aromatic protons on the dibenzofuran (B1670420) core are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The strong electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) further deshields adjacent protons, causing their signals to shift to a higher frequency. The ¹³C NMR spectrum would similarly show signals for the aromatic carbons in the range of 110-160 ppm. The carbon atom directly attached to the sulfonyl chloride group would be significantly deshielded.
While specific spectral data for this compound is not widely published, data for the related compound, dibenzo[b,d]furan-2-sulfonic acid, provides a close approximation for the expected chemical shifts of the core structure. chemicalbook.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Dibenzo[b,d]furan Moiety
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons (¹H) | 7.5 - 8.5 | Protons adjacent to the -SO₂Cl group are expected at the lower end of this range (higher ppm). |
| Aromatic Carbons (¹³C) | 110 - 160 | The carbon bonded to the sulfonyl group and the oxygen-bound carbons would be the most downfield. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (C₁₂H₇ClO₃S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 266.7 g/mol . scbt.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorosulfonyl group (·SO₂Cl) or chlorine radical (·Cl) followed by sulfur dioxide (SO₂). Fragmentation of the stable dibenzofuran ring system is less common but can occur under high energy conditions. researchgate.netnih.gov
Interactive Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [C₁₂H₇³⁵ClO₃S]⁺ | ~266 | Molecular Ion Peak [M]⁺ |
| [C₁₂H₇³⁷ClO₃S]⁺ | ~268 | Isotope Peak [M+2]⁺ |
| [C₁₂H₇O₃S]⁺ | ~231 | Loss of ·Cl radical |
| [C₁₂H₇O]⁺ | ~167 | Loss of ·SO₂Cl radical |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong, characteristic absorption bands for the sulfonyl chloride group. nih.gov Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected. The dibenzofuran core would contribute bands related to aromatic C-H stretching, aromatic C=C stretching, and C-O-C stretching of the furan (B31954) ring. core.ac.uk
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Dibenzofuran | C-O-C Stretch | 1200 - 1250 |
Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and separating it from reaction intermediates, starting materials, and degradation products. ekb.eg A reversed-phase HPLC method is typically employed for this type of moderately polar aromatic compound.
In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. researchgate.net The elution order is determined by the polarity of the compounds; more polar impurities will elute earlier, while the less polar this compound will be retained longer on the column. A UV detector is commonly used for quantification, as the dibenzofuran chromophore absorbs strongly in the UV region. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Interactive Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~254 nm |
| Column Temperature | 25-30 °C |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This method provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
While the specific crystal structure of this compound has not been reported in publicly available literature, studies on closely related dibenzo[b,d]furan derivatives, such as dibenzo[b,d]chlorolium salts, have been successfully characterized using this technique. nih.gov These analyses reveal the planarity of the dibenzofuran ring system and the precise bond parameters of the core structure. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the substitution pattern. Furthermore, it would reveal the conformation of the sulfonyl chloride group relative to the aromatic ring system and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the material.
Future Perspectives and Emerging Research Frontiers for Dibenzo B,d Furan 2 Sulfonyl Chloride
Sustainable and Green Chemistry Approaches in Dibenzo[b,d]furan-2-sulfonyl chloride Synthesis
Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign methodologies. The principles of green chemistry—such as the use of safer solvents, waste reduction, and energy efficiency—are critical for the future industrial-scale production of this compound.
Research into the green synthesis of related organic sulfonyl chlorides has highlighted several promising strategies that could be adapted for this compound. A notable approach involves the oxyhalogenation of corresponding thiols or disulfides using reagents like Oxone in water. rsc.orgrsc.org This method avoids hazardous solvents and harsh conditions, representing a significant improvement over conventional processes. rsc.org Another sustainable strategy involves the oxidative chlorination of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) under acidic conditions, which uses non-toxic, odorless starting materials and allows for the recycling of byproducts. google.comresearchgate.net
The development of continuous flow manufacturing processes also presents a significant opportunity for greener synthesis. Continuous stirred-tank reactors (CSTRs) can improve safety, reduce waste, and increase spacetime yield compared to traditional batch processing, particularly for reactions involving hazardous reagents like chlorosulfonic acid. mdpi.com
| Green Chemistry Principle | Potential Application in this compound Synthesis |
| Use of Safer Solvents | Replacing chlorinated solvents with water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Use of Renewable Feedstocks | Investigating pathways from biomass-derived precursors to the dibenzofuran (B1670420) core structure. |
| Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste. Palladium-catalyzed cyclization of diaryl ethers is one route to the dibenzofuran core. biointerfaceresearch.com |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. nih.gov |
| Waste Prevention | Adopting methods like Oxone-KX oxyhalogenation in water to avoid toxic byproducts. rsc.org |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of green chemistry and drug discovery. nih.gov They offer inherent advantages in efficiency, atom economy, and the rapid generation of chemical complexity. nih.gov While direct participation of this compound in well-known MCRs is not yet extensively documented, its potential as a precursor for MCR components is significant.
The sulfonyl chloride group is a versatile handle for synthesizing sulfonamides, which are key components in several MCRs. For instance, this compound can react with primary amines to form N-substituted sulfonamides. These sulfonamides could then potentially be used in reactions like the Ugi or Passerini reactions, which are powerful tools for creating diverse molecular scaffolds. researchgate.net This two-step, one-pot approach would allow for the incorporation of the rigid dibenzofuran moiety into complex, three-dimensional molecules suitable for pharmaceutical and materials science applications.
Future research could focus on developing novel MCRs where this compound or its immediate derivatives act as a primary component. An electrochemical, three-component, one-pot method has been developed for generating other complex sulfonyl-containing heterocycles, suggesting a possible pathway for future exploration with dibenzofuran-based substrates. researchgate.net
| Multi-Component Reaction | Potential Role of this compound | Resulting Molecular Scaffold |
| Ugi Four-Component Reaction | As a precursor to an amine or carboxylic acid component after functional group transformation. | Complex α-acylamino carboxamides. researchgate.net |
| Passerini Three-Component Reaction | As a precursor to the carboxylic acid component. | α-Acyloxy carboxamides. researchgate.net |
| Biginelli Reaction | Derivatization to an aldehyde, urea, or β-ketoester component. | Dihydropyrimidinones. |
| Hantzsch Dihydropyridine Synthesis | Derivatization to an aldehyde component. | Dihydropyridines. nih.gov |
Interdisciplinary Applications in Nanoscience and Advanced Catalysis
The unique photophysical and structural properties of the dibenzofuran scaffold make it an attractive candidate for applications in nanoscience and catalysis. researchgate.net The planarity and rigidity of the dibenzofuran rings are valuable for creating well-defined molecular architectures. researchgate.net this compound serves as a critical linker, enabling the covalent attachment of this functional core to various substrates.
Nanoscience: In nanoscience, this compound can be used to functionalize the surfaces of nanoparticles (e.g., gold, silica, quantum dots). The sulfonyl chloride group can react with surface amines or hydroxyl groups to form stable sulfonamide or sulfonate ester linkages. This surface modification can alter the solubility, stability, and electronic properties of the nanomaterials, tailoring them for applications in sensors, organic light-emitting diodes (OLEDs), or biomedical imaging.
Advanced Catalysis: In the field of catalysis, the dibenzofuran unit can serve as a rigid backbone for designing novel ligands for transition metal catalysts. By reacting this compound with bifunctional amines or phosphines, researchers can synthesize chelating ligands. The defined geometry of the dibenzofuran scaffold can enforce specific coordination angles and steric environments around the metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. Dibenzofuran-based ligands have been explored for reactions like ethylene (B1197577) polymerization, demonstrating their potential in catalysis. researchgate.net
Q & A
Basic: What are the optimal synthetic conditions for preparing Dibenzo[b,d]furan-2-sulfonyl chloride with high purity?
Methodological Answer:
High-purity synthesis (≥95%) typically involves controlled sulfonation and chlorination steps. Key factors include:
- Reagents: Use thionyl chloride (SOCl₂) or chlorosulfonic acid for sulfonyl chloride formation, as demonstrated in analogous sulfonylations .
- Catalysts: Dimethylformamide (DMF) as a catalyst (0.5 mmol) enhances reaction efficiency in chlorination .
- Purification: Crystallization in chlorobenzene or similar solvents improves purity, as seen in related dibenzo-fused systems .
- Storage: Store at 2–8°C in inert conditions to prevent hydrolysis .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and sulfonyl chloride groups (δ ~120–130 ppm for S=O) .
- Mass Spectrometry (MS): Confirm molecular weight (C₁₂H₇ClO₃S, MW 266.7 g/mol) via high-resolution MS .
- Infrared (IR) Spectroscopy: Detect S=O stretching vibrations (~1360–1180 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Elemental Analysis: Validate purity (>95%) through carbon, hydrogen, and sulfur content .
Advanced: How is this compound utilized in synthesizing non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase?
Methodological Answer:
The sulfonyl chloride group enables covalent modification of amine intermediates in drug discovery:
- Coupling Reactions: React with amines (e.g., compound 12) under standard sulfonylation conditions (DIPEA, CH₂Cl₂, 0°C to RT) to form sulfonamide linkages critical for inhibitor activity .
- Yield Optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hrs) to achieve 58–87% yields .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate inhibitors .
Advanced: How does the sulfonyl chloride group contribute to self-assembly in covalent organic frameworks (COFs) or OLED materials?
Methodological Answer:
The sulfonyl moiety facilitates non-covalent interactions and functionalization:
- COF Synthesis: Sulfone groups engage in dipole-dipole interactions to stabilize 2D frameworks. For example, dibenzo[b,d]thiophene sulfone derivatives form crystalline COFs via boronic acid condensations .
- OLED Applications: As a hole-blocking material, sulfonyl chloride derivatives enhance electron transport in blue phosphorescent OLEDs. Design strategies include copolymerization with dibenzo[b,d]thiophene segments to tune bandgap properties .
Advanced: How to resolve contradictions in reaction yields when using different catalysts or solvents?
Methodological Answer:
Systematic variation and mechanistic analysis are critical:
- Catalyst Screening: Compare DMF, HOBt/EDCI, or Cs₂CO₃ in model reactions. For instance, DMF improves chlorination efficiency , while Cs₂CO₃ aids deprotection steps .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, CH₃CN) enhance solubility of aromatic intermediates, whereas CH₂Cl₂ minimizes side reactions .
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Advanced: What strategies mitigate solubility challenges during large-scale synthesis?
Methodological Answer:
- Co-Solvent Systems: Use THF/DMF (3:1 v/v) to dissolve hydrophobic dibenzo-fused cores .
- Derivatization: Temporarily introduce solubilizing groups (e.g., tert-butyl) during synthesis, followed by cleavage .
- Temperature Control: Heat to 60°C in DMA for intermediates, then cool to precipitate products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
